Cas no 116373-36-5 (3-4-(propan-2-yl)phenylprop-2-enoic acid)

3-4-(propan-2-yl)phenylprop-2-enoic acid structure
116373-36-5 structure
Nome del prodotto:3-4-(propan-2-yl)phenylprop-2-enoic acid
Numero CAS:116373-36-5
MF:C12H14O2
MW:190.238363742828
MDL:MFCD00016544
CID:132572
PubChem ID:719753

3-4-(propan-2-yl)phenylprop-2-enoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,3-[4-(1-methylethyl)phenyl]-, (2E)-
    • 3-(4-isopropylphenyl)acrylic acid
    • 4-ISOPROPYLCINNAMIC ACID
    • (2E)-3-(4-isopropylphenyl)prop-2-enoic acid
    • (E)-4-isopropylcinnamic acid
    • 4-i-propylcinnamic acid
    • 4-isopropyl-trans-cinnamic acid
    • AC1L2IT8
    • ACMC-1CNR2
    • AG-A-06698
    • Bionet2_001337
    • CTK4A9765
    • CTK6A4839
    • p-isopropylcinnamic acid
    • SureCN819055
    • ZLD0121
    • RARECHEM AL BK 0112
    • (E)-3-(4-ISOPROPYL-PHENYL)-ACRYLIC ACID
    • 3-(4-propan-2-ylphenyl)prop-2-enoic acid
    • (E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid
    • AKOS BBS-00007708
    • OTAVA-BB BB0109160007
    • 3-4-(propan-2-yl)phenylprop-2-enoic acid
    • FT-0618837
    • SJDOOXOUSJDYFE-UHFFFAOYSA-N
    • SY061651
    • 3-[4-(propan-2-yl)phenyl]prop-2-enoic acid
    • SY353416
    • 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid
    • 116373-36-5
    • DTXSID301259475
    • (2E)-3-(4-isopropylphenyl)acrylic acid
    • DB-048471
    • MDL: MFCD00016544
    • Inchi: InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+
    • Chiave InChI: SJDOOXOUSJDYFE-VMPITWQZSA-N
    • Sorrisi: CC(C)C1=CC=C(C=C1)/C=C/C(=O)O

Proprietà calcolate

  • Massa esatta: 190.099
  • Massa monoisotopica: 190.099
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 210
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • Superficie polare topologica: 37.3A^2
  • XLogP3: 3.3

Proprietà sperimentali

  • Densità: 1.086
  • Punto di fusione: 157-161 °C
  • Punto di ebollizione: 317°Cat760mmHg
  • Punto di infiammabilità: 221.5°C
  • Indice di rifrazione: 1.575
  • PSA: 37.30000
  • LogP: 2.90780

3-4-(propan-2-yl)phenylprop-2-enoic acid Informazioni sulla sicurezza

  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 37/39-26
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Termine di sicurezza:S37/39-26

3-4-(propan-2-yl)phenylprop-2-enoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-10955-5g
3-[4-(propan-2-yl)phenyl]prop-2-enoic acid
116373-36-5 95%
5g
$108.0 2023-10-27
eNovation Chemicals LLC
Y1254878-5g
2-Propenoic acid, 3-[4-(1-methylethyl)phenyl]-, (2E)-
116373-36-5 98%
5g
$215 2023-09-04
Enamine
EN300-10955-0.1g
3-[4-(propan-2-yl)phenyl]prop-2-enoic acid
116373-36-5 95%
0.1g
$23.0 2023-10-27
Enamine
EN300-10955-0.5g
3-[4-(propan-2-yl)phenyl]prop-2-enoic acid
116373-36-5 95%
0.5g
$25.0 2023-10-27
Enamine
EN300-10955-5.0g
3-[4-(propan-2-yl)phenyl]prop-2-enoic acid
116373-36-5
5.0g
$108.0 2023-07-08
Enamine
EN300-10955-1.0g
3-[4-(propan-2-yl)phenyl]prop-2-enoic acid
116373-36-5
1.0g
$28.0 2023-07-08
Aaron
AR000D1O-5g
2-Propenoic acid, 3-[4-(1-methylethyl)phenyl]-, (2E)-
116373-36-5 98%
5g
$182.00 2025-03-18
1PlusChem
1P000CTC-250mg
2-Propenoic acid, 3-[4-(1-methylethyl)phenyl]-, (2E)-
116373-36-5 98%
250mg
$19.00 2023-12-26
eNovation Chemicals LLC
Y1254878-250mg
2-Propenoic acid, 3-[4-(1-methylethyl)phenyl]-, (2E)-
116373-36-5 98%
250mg
$70 2025-02-25
eNovation Chemicals LLC
Y1254878-250mg
2-Propenoic acid, 3-[4-(1-methylethyl)phenyl]-, (2E)-
116373-36-5 98%
250mg
$70 2025-02-27

3-4-(propan-2-yl)phenylprop-2-enoic acid Letteratura correlata

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